molecular formula C20H22N2O3S B2913368 (3,5-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851803-32-2

(3,5-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2913368
CAS No.: 851803-32-2
M. Wt: 370.47
InChI Key: CWXXQOXQFHPCIM-UHFFFAOYSA-N
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Description

The compound (3,5-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a methanone core bridging a 3,5-dimethoxyphenyl group and a partially saturated imidazole ring substituted with a 3-methylbenzyl thioether moiety. This structure combines aromatic, heterocyclic, and sulfur-containing groups, which are common in bioactive molecules.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-5-4-6-15(9-14)13-26-20-21-7-8-22(20)19(23)16-10-17(24-2)12-18(11-16)25-3/h4-6,9-12H,7-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXXQOXQFHPCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines.

    Introduction of the benzylthio group: This step may involve the nucleophilic substitution of a halogenated precursor with a thiol group.

    Attachment of the 3,5-dimethoxyphenyl group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.

    Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.

    Substitution: The aromatic rings and the imidazole moiety may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, the compound might be studied for its potential bioactivity, including antimicrobial, antifungal, or anticancer properties.

Medicine

Potential medicinal applications could include the development of new drugs targeting specific pathways or receptors.

Industry

In industry, the compound might be used in the synthesis of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3,5-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness arises from its 3,5-dimethoxyphenyl group and thioether-linked 3-methylbenzyl substituent. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Imidazole Derivatives
Compound/Structure Key Substituents Synthesis Method (Reference) Reported Bioactivity/Applications
Target Compound 2-((3-Methylbenzyl)thio), 4,5-dihydro imidazole; 3,5-dimethoxyphenyl methanone Not explicitly described Inferred: Antimicrobial, chemosensing
C1 () 4',5'-Diphenyl imidazole; triazole linkage Condensation with benzil, aldehydes Antibacterial, antifungal
7a () 5-Amino-3-hydroxypyrazole; thiophene-cyano Reaction with malononitrile, sulfur Not specified
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenylimidazole () 3,5-Dimethoxyphenyl; 4,5-dimethyl imidazole Designed for chemosensors Metal ion sensing, Ir³+ ligand
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole () Thiophene-2-yl; 4,5-diphenyl imidazole Multi-component reactions Diverse activities (e.g., anti-inflammatory)
Key Observations:

Methanone-Linked Imidazoles: Compounds like the target and ’s derivative share a methanone group, which is often employed to enhance binding affinity in bioactive molecules.

Thioether vs. Thiophene Substituents: The target’s 3-methylbenzyl thioether differs from thiophene substituents (e.g., ).

Saturated vs. Aromatic Imidazoles : The 4,5-dihydro (partially saturated) imidazole in the target compound could reduce planarity, affecting intermolecular interactions compared to fully aromatic analogs like C1 or derivatives.

Structural Analysis and Characterization

Crystallographic studies of similar compounds (e.g., ) rely on SHELX programs (SHELXL, SHELXS) for refinement, indicating that the target compound’s structure could be resolved using these tools. The methoxy and thioether groups may influence crystal packing and hydrogen-bonding networks .

Biological Activity

The compound (3,5-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antioxidant, anticancer, and anti-inflammatory activities.

Chemical Structure and Synthesis

The compound consists of a 3,5-dimethoxyphenyl moiety linked to a 4,5-dihydro-1H-imidazole structure via a thioether bond with a 3-methylbenzyl group. The synthesis generally involves multi-step organic reactions, including the formation of the imidazole ring and subsequent modifications to introduce the thioether functionality.

1. Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Recent studies indicate that derivatives of compounds containing thiazole and imidazole rings exhibit significant antioxidant properties. For instance, related compounds have shown DPPH radical scavenging activities that surpass those of standard antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (IC50)
Ascorbic Acid0.5 mM
Compound X (related structure)0.44 mM

The presence of methoxy groups in the phenyl ring enhances electron donation capabilities, thus improving radical scavenging efficiency.

2. Anticancer Activity

The anticancer potential of imidazole derivatives has been well documented. Studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with imidazole rings have demonstrated IC50 values in the low micromolar range against breast and prostate cancer cell lines .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)1.98
PC-3 (Prostate Cancer)2.35

Mechanistic studies suggest that these compounds induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cancer progression .

3. Anti-inflammatory Activity

Compounds featuring imidazole and thiazole rings have also been evaluated for their anti-inflammatory effects. In vivo studies utilizing carrageenan-induced paw edema models have shown that these compounds can significantly reduce inflammation markers .

ModelDose (mg/kg)Inflammation Reduction (%)
Carrageenan Model1065%
Mycobacterium Model2070%

Case Studies

Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant activity of a related imidazole derivative in a rat model, demonstrating a significant reduction in oxidative stress markers compared to control groups . This suggests potential therapeutic applications in conditions associated with oxidative damage.

Case Study 2: Anticancer Mechanisms
In vitro studies on human cancer cell lines revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through upregulation of pro-apoptotic proteins . These findings highlight its potential as a lead compound in cancer therapy.

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